REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[K+].[C:6](OO)(C)(C)[CH3:7].[CH3:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]C=C>C(O)(=O)C>[CH2:12]([CH:2]1[CH2:7][CH2:6][O:4][C:1]1=[O:3])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:0.1|
|
Name
|
potassium acetate
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
manganous acetate tetrahydrate
|
Quantity
|
245 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Mn(OCOCH3)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
400 μL
|
Type
|
reactant
|
Smiles
|
CCCCCCC=C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A stock solution was prepared
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1C(=O)OCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |